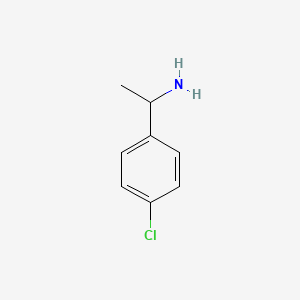

1-(4-Chlorophenyl)ethanamine

描述

Significance as a Chiral Amine Precursor

The primary value of 1-(4-chlorophenyl)ethanamine in chemical sciences lies in its application as a chiral amine precursor. Chiral amines are indispensable building blocks in asymmetric synthesis, a field focused on creating stereochemically pure compounds. The two enantiomers of this compound serve as key starting materials or intermediates for the synthesis of a wide array of biologically active molecules. mdpi.comalfa-chemistry.com

The (S)-enantiomer, for instance, is a crucial intermediate for producing a specific type of acetamide (B32628) that functions as a herbicide. mdpi.com Research has demonstrated the use of enzymatic resolution, employing the lipase (B570770) Novozym 435, to effectively separate the racemic mixture, yielding the desired (S)-enantiomer with high enantiomeric excess. mdpi.comnih.gov This process of enantioselective amidation allows for the isolation of the unreacted (S)-1-(4-chlorophenyl)ethanamine, which can then be used in the synthesis of novel triazolopyrimidine herbicides. nih.gov

Similarly, the (R)-enantiomer is utilized as a chiral reagent and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.comalfa-chemistry.com Its application extends to enantioselective acylation reactions. For example, it can be used in the preparation of N-phenylacetyl-(R)-1-(4-chlorophenyl)ethylamine in an aqueous medium with the enzyme penicillin acylase from Alcaligenes faecalis. alfa-chemistry.com The ability to use these specific enantiomers allows chemists to control the three-dimensional structure of the final product, which is often critical for its intended biological function and efficacy. chemimpex.commdpi.com

Overview of Research Trajectories

Research involving this compound has followed several distinct yet interconnected trajectories, underscoring its versatility as a research tool and synthetic intermediate. These research avenues primarily explore its chirality and reactivity.

A significant area of investigation has been its chiral resolution . One study explored the differential behavior of racemic this compound compared to its fluorinated analog when reacted with cobalt(II) chloride. rsc.org The study found that while the fluoro-derivative formed a racemic salt, this compound formed a conglomerate of salts containing separate crystals of the (R) and (S) enantiomers. rsc.org Although mechanical separation proved unfeasible due to identical physical properties, this spontaneous resolution highlights the complex nature of conglomerate formation in chiral compounds. rsc.org

Another major research focus is its application in enzymatic kinetic resolution . A notable study detailed the successful resolution of racemic this compound using Novozym 435, a lipase from Candida antarctica. nih.gov The research optimized conditions for the enantioselective amidation, achieving a high conversion rate and an excellent enantiomeric excess for the remaining (S)-enantiomer. nih.gov This work is particularly relevant for the synthesis of agrochemicals, where one enantiomer may have significantly higher desired activity. mdpi.comnih.gov

The compound and its enantiomers also serve as substrates in the study of catalytic processes . Specifically, it is used with palladium catalysts on alkaline-earth supports to investigate the racemization and dynamic kinetic resolution of benzylic amines. fishersci.pt This line of research is crucial for developing efficient methods to convert racemic mixtures into a single desired enantiomer, a key goal in green chemistry and pharmaceutical manufacturing.

Furthermore, derivatives of this compound have been explored in pharmaceutical research . For example, a novel anticonvulsant agent, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, which is structurally related, was the subject of pharmacokinetic studies in rats. nih.gov Researchers developed a chiral high-performance liquid chromatography (HPLC) method to separate and quantify the enantiomers of this new agent in plasma, providing insights into its disposition in biological systems. nih.gov

Interactive Table 2: Selected Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance | Source(s) |

| Chiral Resolution | Conglomerate formation with cobalt(II) chloride. | Forms a conglomerate of chiral salts, demonstrating spontaneous resolution, though mechanical separation was not achieved. | rsc.org |

| Enzymatic Kinetic Resolution | Enantioselective amidation using Novozym 435 lipase. | Successful separation of the (S)-enantiomer with high enantiomeric excess, enabling synthesis of a novel herbicide. | nih.gov |

| Catalysis | Substrate for palladium catalysts on alkaline-earth supports. | Used to study racemization and dynamic kinetic resolution of benzylic amines. | fishersci.pt |

| Pharmaceutical Synthesis | Intermediate for novel anticonvulsant derivatives. | A related compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, was studied for its anticonvulsant properties. | nih.gov |

| Agrochemical Synthesis | Key intermediate for a triazolopyrimidine herbicide. | The (S)-enantiomer is a building block for a potent herbicide. | mdpi.comnih.govsmolecule.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINPOEWMCLFRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346878 | |

| Record name | 1-(4-Chlorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-02-1 | |

| Record name | 1-(4-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-alpha-methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenyl Ethanamine and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of 1-(4-Chlorophenyl)ethanamine primarily involve the transformation of the corresponding ketone, 4-chloroacetophenone. These routes are well-established for producing the racemic amine.

Leuckart Reaction Approaches

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones. wikipedia.org It utilizes either ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures, often between 120°C and 185°C. wikipedia.orgmorressier.com When applied to 4-chloroacetophenone, the reaction proceeds by converting the ketone into the corresponding amine.

The mechanism, when using ammonium formate, begins with a nucleophilic attack on the carbonyl group by ammonia (B1221849) (formed from the dissociation of ammonium formate) to create an iminium ion. wikipedia.org This intermediate is then reduced by the formate ion, which acts as a hydride donor, to yield the final amine, this compound, and carbon dioxide. wikipedia.orgntnu.no

Alternatively, when formamide is the reagent, it first attacks the carbonyl carbon. wikipedia.org Subsequent dehydration forms an N-formyl derivative. This intermediate is then reduced, often by ammonium formate generated in situ from the hydrolysis of formamide, to produce the amine after a final hydrolysis step. wikipedia.orgmdma.ch While effective, the Leuckart reaction can sometimes be limited by the high temperatures required and the potential formation of N-formylated byproducts. alfa-chemistry.com A study on a rapid Leuckart reaction with 4-chloroacetophenone at 185-187°C reported the synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide in 40 minutes with an 88.5% isolated yield. morressier.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves two key steps: the reaction of the carbonyl compound (4-chloroacetophenone) with an amine (typically ammonia for a primary amine) to form an imine intermediate, followed by the reduction of this imine to the target amine. wikipedia.org This reaction is generally carried out under neutral or weakly acidic conditions. wikipedia.org

A variety of reducing agents can be employed for the reduction step. Common choices include:

Sodium Borohydride (NaBH₄) : A mild reducing agent, it is typically added after the imine has been formed to avoid reduction of the starting ketone. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is selective for the reduction of the imine in the presence of the ketone, allowing for a one-pot reaction where the ketone, ammonia, and reducing agent are combined. wikipedia.orgcommonorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Another mild and selective reagent often used for reductive aminations. commonorganicchemistry.com

Catalytic Hydrogenation : This method involves using hydrogen gas with a metal catalyst, such as palladium, platinum, or nickel, to reduce the imine. wikipedia.org

The choice of reducing agent and reaction conditions can be optimized to achieve high yields of this compound. researchgate.net The efficiency of the initial imine formation can be influenced by factors such as the presence of an acid catalyst. rsc.org

Enantioselective Synthesis

The biological activity of many pharmaceuticals is dependent on their stereochemistry, making the synthesis of single enantiomers of chiral amines like this compound crucial. myskinrecipes.com Enantioselective methods are designed to produce either the (R)- or (S)-enantiomer with high optical purity.

Asymmetric Reduction Methods

Asymmetric reduction focuses on the enantioselective reduction of a prochiral precursor, typically 4-chloroacetophenone, to a chiral intermediate, which is then converted to the desired amine. A primary route involves the asymmetric reduction of 4-chloroacetophenone to the corresponding chiral alcohol, (R)- or (S)-1-(4-chlorophenyl)ethanol. This chiral alcohol serves as a key building block for the amine. nih.gov

Biocatalysis has emerged as a powerful tool for this transformation. Various microorganisms and plant tissues have been shown to reduce 4'-chloroacetophenone (B41964) with high enantioselectivity. nih.gov For instance, the use of Saccharomyces cerevisiae (baker's yeast) as a biocatalyst can produce the chiral alcohol with high optical purity. researchgate.net Studies using different plant tissues, such as carrot and potato, have also demonstrated the ability to reduce 4'-chloroacetophenone to the corresponding chiral alcohol with high enantiomeric excess (e.e.) and chemical yields reaching up to 98% e.e. and 80% yield, respectively. nih.gov

Another significant approach is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst and a borane (B79455) source to achieve highly enantioselective reduction of prochiral ketones. rsc.orgrsc.org This method is renowned for its predictability and high levels of stereocontrol.

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |

| Plant Tissues | 4'-Chloroacetophenone | Chiral 1-(4-chlorophenyl)ethanol | ~98% | ~80% |

| Acetobacter sp. CCTCC M209061 | 4'-Chloroacetophenone | (R)-1-(4-chlorophenyl)ethanol | >99% | ~97% (after 3 cycles) |

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-2'-chloro-1-phenylethanol | High | - |

This table presents data from various asymmetric reduction studies. Note that the substrates and products may vary slightly but demonstrate the principle of asymmetric ketone reduction. nih.govresearchgate.netresearchgate.net

Catalytic Approaches in Chiral Synthesis

Direct catalytic methods for producing chiral amines are highly sought after for their efficiency. These strategies often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

Biocatalytic cascades represent a sophisticated approach. For example, a system using co-immobilized alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) can convert a chiral alcohol precursor into a chiral amine with high efficiency. rsc.org This one-pot synthesis is an attractive green chemistry alternative to classical methods. rsc.org

Chiral Resolution and Enantiomeric Studies of 1 4 Chlorophenyl Ethanamine

Diastereomeric Salt Formation and Crystallization

The most classic and widely employed method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.com

Influence of Counterions on Resolution Efficiency

The choice of the chiral resolving agent, or counterion, is paramount to the success of the resolution process. The efficiency of the separation is highly dependent on the difference in solubility between the two diastereomeric salts formed. A well-chosen counterion will lead to the formation of a sparingly soluble salt with one enantiomer of the amine, while the salt of the other enantiomer remains in solution.

In the case of 1-(4-chlorophenyl)ethanamine (CPEA), axially chiral binaphthoic acid (BNA) has been demonstrated as an effective resolving agent. researchgate.net A study revealed that the stereochemical outcome of the crystallization is influenced by the choice of solvent, which in turn affects the interaction between the CPEA and BNA counterion. Specifically, the diastereomeric pair of (R)-BNA/(S)-CPEA was found to crystallize in methylene (B1212753) chloride, whereas the (S)-BNA/(S)-CPEA pair crystallized in acetone. researchgate.net This highlights the intricate interplay between the amine, the counterion, and the solvent in achieving efficient chiral resolution. The selection of an appropriate counterion often involves screening a variety of chiral acids to find the one that provides the optimal balance of salt formation and solubility difference. nih.gov

Analysis of Conglomerate Formation and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, plays a crucial role in the successful separation of diastereomers. The stability and solubility of a diastereomeric salt are direct consequences of the intermolecular interactions within its crystal structure. X-ray crystallography is an indispensable tool for analyzing these packing arrangements and understanding the mechanism of chiral recognition.

In the resolution of this compound with binaphthoic acid, the crystal structure analysis revealed that the BNA molecules form a robust framework with chiral channels and pockets. researchgate.net This structural arrangement appears to be key in the selective recognition of one enantiomer of CPEA over the other. The study also noted that the conformation of the BNA part of the molecule remains consistent in the crystals of both diastereomers, suggesting that the rigidity of the resolving agent's crystal packing is a significant factor in achieving high selectivity. researchgate.net The formation of well-defined, stable crystal structures is essential for efficient filtration and isolation of the desired diastereomer, ultimately leading to a successful chiral resolution.

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to classical chemical resolution methods. pharmtech.com This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of chiral amines through enantioselective acylation. nih.gov

Lipase-Catalyzed Enantioselective Amidation

In the context of this compound, lipase-catalyzed enantioselective amidation is a highly effective method for its resolution. This process involves the reaction of the racemic amine with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, forming an amide, which can then be easily separated from the unreacted amine enantiomer due to differences in their chemical and physical properties.

The choice of solvent is a critical parameter in lipase-catalyzed reactions as it can significantly influence both the activity and the enantioselectivity of the enzyme. mdpi.com The solvent's polarity, hydrophobicity, and ability to solubilize both the substrate and the enzyme are key factors to consider.

For lipase-catalyzed resolutions, non-polar organic solvents are often preferred as they tend to maintain the enzyme's active conformation and minimize the denaturation that can occur in more polar environments. mdpi.com However, the optimal solvent is highly specific to the particular lipase and substrate. A systematic screening of solvents with varying properties is typically necessary to identify the ideal reaction medium. The impact of different solvents on the enantioselectivity of a lipase-catalyzed reaction is a crucial aspect of process optimization.

Table 1: Illustrative Data on the Effect of Solvents on Lipase-Catalyzed Resolution

| Solvent | Enzyme Activity (Relative %) | Enantiomeric Excess (ee %) of Product |

| Hexane | 100 | 95 |

| Toluene | 85 | 92 |

| Dichloromethane | 60 | 88 |

| Acetonitrile (B52724) | 30 | 75 |

| Tetrahydrofuran | 45 | 80 |

Note: This table is illustrative and provides a general representation of the expected trends in solvent effects on lipase-catalyzed reactions. Actual data would be specific to the chosen lipase and reaction conditions.

The acyl donor is the second reactant in the enantioselective amidation and its structure can also have a profound impact on the reaction's efficiency and selectivity. Different acyl donors can affect the rate of acylation and the enantioselectivity of the lipase.

Commonly used acyl donors in lipase-catalyzed resolutions include simple esters like ethyl acetate (B1210297) and vinyl acetate. Vinyl esters are often particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. mdpi.com The size and electronic properties of the acyl group can influence its binding to the active site of the lipase, thereby affecting the enzyme's ability to discriminate between the two enantiomers of the amine. Optimization of the acyl donor is a key step in developing a highly efficient enzymatic kinetic resolution process.

Table 2: Illustrative Data on the Effect of Acyl Donors on Lipase-Catalyzed Resolution

| Acyl Donor | Reaction Rate (Relative %) | Enantiomeric Excess (ee %) of Product |

| Ethyl acetate | 70 | 90 |

| Isopropyl acetate | 65 | 88 |

| Vinyl acetate | 100 | 98 |

| Ethyl butyrate | 50 | 85 |

| Ethyl octanoate | 40 | 82 |

Note: This table is illustrative and provides a general representation of the expected trends in the selection of acyl donors for lipase-catalyzed reactions. Actual data would be specific to the chosen lipase and reaction conditions.

Optimization of Reaction Parameters: Substrate to Acyl Donor Molar Ratio

In the enzymatic kinetic resolution of this compound, the molar ratio of the amine substrate to the acyl donor is a critical parameter that significantly influences the reaction's conversion rate and enantioselectivity. The optimization of this ratio is essential for maximizing the yield and enantiomeric excess (ee) of the desired product.

Research into lipase-catalyzed acylations demonstrates that an imbalance in the molar ratio can affect the reaction equilibrium and enzyme performance. For instance, an excessive amount of the acyl donor might lead to higher conversion rates but can sometimes decrease enantioselectivity due to non-selective acylation. Conversely, an insufficient amount of the acyl donor may result in low conversion, leaving a significant portion of the racemic amine unreacted. In studies involving similar amino alcohols, it was found that controlling the by-product yield could be achieved by regulating the substrate molar ratio. nih.gov Often, a slight excess of the acyl donor is found to be optimal. For the kinetic resolution of 1-phenyl 1-propanol, a response surface methodology (RSM) predicted an optimal molar ratio of acyl donor to substrate of 1.5 for achieving high enantiomeric excess. nih.gov The ideal ratio for this compound would be determined empirically by screening a range of ratios and analyzing the resulting conversion and enantiomeric excess.

Table 1: Effect of Substrate to Acyl Donor Molar Ratio on Enzymatic Resolution Note: This table presents hypothetical data based on typical optimization studies for illustrative purposes.

| Molar Ratio (Amine:Acyl Donor) | Conversion (%) | Enantiomeric Excess (ee, %) | Enantioselectivity (E) |

|---|---|---|---|

| 1:0.5 | 25 | 95 | 50 |

| 1:1 | 48 | 98 | 150 |

| 1:1.5 | 50 | 99 | 200 |

| 1:2 | 52 | 97 | 130 |

Optimization of Reaction Parameters: Temperature Effects

Temperature is a pivotal factor in enzyme-catalyzed reactions, influencing both the rate of reaction and the enzyme's stability and enantioselectivity. For the kinetic resolution of this compound, finding the optimal temperature is a balance between achieving a high reaction velocity and preserving the enzyme's structural integrity and chiral recognition capability.

Generally, increasing the temperature enhances the reaction rate up to an optimal point. nih.gov Beyond this temperature, the enzyme may begin to denature, leading to a rapid loss of activity and enantioselectivity. nih.gov The tertiary structure of the protein can be disrupted at higher temperatures, affecting the precise orientation of the substrate in the active site, which is crucial for stereoselective catalysis. nih.gov Studies on immobilized lipases have shown that immobilization can significantly enhance the temperature stability of the enzyme, allowing reactions to be run at higher temperatures without a substantial loss of performance. nih.gov For example, in the resolution of 2-octanol (B43104) using an immobilized lipase, the enzyme's activity increased with temperature up to 50°C, after which it began to decline. researchgate.net

Table 2: Influence of Temperature on Enzymatic Resolution Note: This table presents hypothetical data based on typical optimization studies for illustrative purposes.

| Temperature (°C) | Reaction Rate (Relative %) | Enantiomeric Excess (ee, %) | Enzyme Stability (% Activity after 24h) |

|---|---|---|---|

| 30 | 65 | 99 | 98 |

| 40 | 85 | 99 | 95 |

| 50 | 100 | 98 | 80 |

| 60 | 70 | 92 | 45 |

Penicillin Acylase Mediated Enantioselective Acylation

Penicillin acylase (PA), an enzyme belonging to the hydrolase class, is widely recognized for its industrial role in the production of semi-synthetic β-lactam antibiotics. nih.govplos.org This involves the hydrolysis of the amide bond in penicillins to produce 6-aminopenicillanic acid (6-APA). asa-enzyme.defrontiersin.org However, the catalytic activity of penicillin acylase is not limited to hydrolysis; it can also catalyze the reverse reaction—the synthesis of amides from an amine and an acyl donor. researchgate.net This synthetic capability, combined with the enzyme's high regio-, chemo-, and stereoselectivity, makes it a valuable biocatalyst for the kinetic resolution of racemic mixtures, including chiral amines. nih.gov

Chromatographic Enantioseparation Methodologies

Chromatography is a powerful technique for the analytical and preparative separation of enantiomers. phenomenex.com For this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used tool for resolving its racemic mixture. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC) Development

Developing a chiral HPLC method for separating the enantiomers of this compound involves the systematic selection of a chiral stationary phase (CSP) and a suitable mobile phase. phenomenex.com Since enantiomers have identical physical and chemical properties, separation requires a chiral environment that allows for the formation of transient diastereomeric complexes with different stabilities. phenomenex.com

Commonly used CSPs for separating chiral amines include:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are highly versatile and often successful in resolving a wide range of chiral compounds.

Cyclodextrin-based CSPs: These work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin (B1172386) molecule. chromatographyonline.comsigmaaldrich.com

Protein-based CSPs: Immobilized proteins can offer a broad range of chiral interactions, though they may provide lower resolution compared to other phases. phenomenex.com

Crown Ether-based CSPs: Specifically, chiral crown ether columns, such as Crownpak CR(+), are highly effective for resolving primary amines, using an acidic aqueous mobile phase. nih.gov

The mobile phase is optimized to achieve the best balance between resolution and analysis time. It typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer and an organic solvent (like acetonitrile or methanol) for reversed-phase chromatography. chromatographyonline.comnih.gov Method development is often an empirical process, involving screening various combinations of columns and mobile phases to find the optimal conditions. phenomenex.com

Validation of Chiral Analytical Methods

Once a chiral HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose, following guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govbanglajol.info Validation of a chiral purity assay involves evaluating several key parameters: chromatographyonline.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that no interfering peaks from the matrix or other impurities co-elute with the enantiomer peaks. nih.gov

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A regression coefficient (r²) of ≥ 0.998 is typically considered acceptable. banglajol.info

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). banglajol.info The relative standard deviation (%RSD) should typically be less than 2%. banglajol.info

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the enantiomer. banglajol.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov The LOQ is typically determined as the concentration that gives a signal-to-noise ratio of 10:1. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition), providing an indication of its reliability during normal usage. banglajol.info

Stereochemical Characterization of Enantiomers

After the successful separation of the enantiomers of this compound, it is essential to determine their absolute configuration, assigning them as either (R) or (S). Several techniques can be employed for this stereochemical characterization.

One of the most definitive methods is single-crystal X-ray crystallography . spark904.nl If a suitable single crystal of one of the pure enantiomers (or a derivative) can be grown, X-ray diffraction analysis can determine the three-dimensional arrangement of atoms in the molecule, allowing for unambiguous assignment of the absolute configuration. mdpi.com

Spectroscopic methods are also widely used. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spark904.nl The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. spark904.nlfrontiersin.org

Another common approach involves chemical derivatization with a chiral derivatizing agent of known absolute configuration to form diastereomers. The resulting diastereomers can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy . The differences in the chemical shifts of the diastereomers in the NMR spectrum can be used to deduce the absolute configuration of the original enantiomer, often based on established empirical models. frontiersin.org

Spectroscopic Differentiation of Chiral Forms

Enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic methods like NMR or IR cannot distinguish between them directly. Differentiation requires the introduction of a chiral influence, which can be achieved by using chiral shift reagents, forming diastereomeric derivatives, or employing chiroptical spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between enantiomers when they are converted into diastereomers. By reacting the racemic amine with a single enantiomer of a chiral derivatizing agent, two diastereomers are formed, which have distinct physical properties and, therefore, different NMR spectra. nih.gov For instance, reacting (R,S)-1-(4-chlorophenyl)ethanamine with an enantiomerically pure chiral acid would yield two diastereomeric salts with unique chemical shifts for the protons and carbons near the chiral center.

A study on N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, a derivative of the (R)-enantiomer, provides specific spectroscopic data. mdpi.comresearchgate.net The proton NMR spectrum shows characteristic signals for the methine proton (CHMe) and the methyl protons (Me). mdpi.com Similarly, the ¹³C NMR spectrum displays distinct resonances for the methine and methyl carbons. mdpi.comresearchgate.net If the corresponding derivative of the (S)-enantiomer were prepared and analyzed under the same conditions, subtle but measurable differences in these chemical shifts would be expected, allowing for spectroscopic differentiation.

| Nucleus | Chemical Shift (δ) of (R)-enantiomer derivative (ppm) | Description |

| ¹H | 4.41 | Quadruplet of doublets, Methine (CHMe) |

| ¹H | 1.56 | Doublet, Methyl (CH₃) |

| ¹³C | 55.0 | Singlet, Methine (CHMe) |

| ¹³C | 22.0 | Singlet, Methyl (CH₃) |

| Data derived from the analysis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide in CDCl₃. mdpi.comresearchgate.net |

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are specifically designed to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light. researchgate.net Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, providing an unambiguous method for their differentiation. While specific VCD data for this compound is not detailed in the provided sources, this technique is a principal method for the conformational and structural analysis of chiral molecules. researchgate.net

Absolute Configuration Determination

Determining the absolute configuration—the precise three-dimensional arrangement of atoms at the chiral center, designated as (R) or (S)—is a critical step in chiral analysis. The most definitive method for this is single-crystal X-ray crystallography.

This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density of the molecule. When applied to a crystal of an enantiomerically pure compound or a diastereomeric salt formed with a resolving agent of known absolute configuration, X-ray crystallography can unambiguously determine the arrangement of atoms in space. kab.ac.ugresearchgate.net

For example, the absolute configuration of this compound can be determined by forming a crystalline salt with an enantiomerically pure acid like (R,R)-(+)-tartaric acid. The resulting crystal structure of the diastereomeric salt would reveal the configuration of the amine relative to the known configuration of the tartaric acid.

While a crystal structure for this compound itself is not presented, crystallographic data for a related derivative, (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, illustrates the type of information obtained from such an analysis. kab.ac.ugresearchgate.net This data provides the precise bond lengths, angles, and unit cell dimensions that define the molecule's structure in the solid state. kab.ac.ugresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4292 |

| b (Å) | 8.8343 |

| c (Å) | 11.1797 |

| β (°) | 108.873 |

| Volume (ų) | 1253.5 |

| Crystallographic data for (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. kab.ac.ugresearchgate.net |

In addition to X-ray crystallography, the absolute configuration can sometimes be determined by a combination of VCD spectroscopy and quantum-chemical calculations. researchgate.net By computationally predicting the VCD spectra for both the (R) and (S) configurations, the experimental spectrum can be matched to the correct theoretical one, thereby assigning the absolute configuration.

Applications of 1 4 Chlorophenyl Ethanamine in Organic Synthesis

As a Chiral Building Block for Complex Molecules

As a chiral building block, 1-(4-Chlorophenyl)ethanamine can be incorporated into the final structure of a target molecule, imparting its inherent chirality to the new compound.

Synthesis of Chiral Amides

Chiral amines like this compound are frequently used in the synthesis of chiral amides. These amides can be important intermediates for the synthesis of other complex molecules or can be target molecules themselves with specific biological activities. For example, (R)-1-(4-chlorophenyl)ethylamine can be used in the preparation of N-phenylacetyl-(R)-1-(4-chlorophenyl)ethylamine through an enantioselective acylation process. sigmaaldrich.com

One notable application is in the synthesis of novel chiral cyanamides. For instance, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide has been synthesized from (R)-4-chloro-α-methylbenzylamine. mdpi.comresearchgate.net This reaction involves the electrophilic cyanation of the amine using cyanogen (B1215507) bromide. mdpi.comresearchgate.net The resulting chiral cyanamide (B42294) serves as a versatile building block for constructing nitrogen-rich molecules like amidines, guanidines, and ureas. mdpi.comresearchgate.net

| Reactant | Reagent | Product | Yield | Reference |

| (R)-4-chloro-α-methylbenzylamine | Cyanogen Bromide | N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide | 84% | mdpi.comresearchgate.net |

Formation of Nitrogen-Containing Heterocycles

The structural motif of this compound is also integral to the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov For example, it is a key component in the synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine. researchgate.net Benzimidazole derivatives are known to possess a wide range of biological activities. researchgate.net The synthesis of such complex molecules often involves multi-step sequences where the chiral amine is introduced to form the core heterocyclic structure.

As a Chiral Auxiliary or Inducer in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgwikiwand.com After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled. sigmaaldrich.com this compound and its derivatives can function as effective chiral auxiliaries in a variety of asymmetric transformations. sigmaaldrich.com

Stereoselective Alkylation Reactions

Chiral auxiliaries derived from amines are widely used to direct the stereoselective alkylation of enolates. nih.gov While the direct use of this compound as an auxiliary in published alkylation research is not extensively documented in the provided results, the principle is well-established with similar chiral amines. nih.gov For instance, polymer-bound resins containing chiral 1-(p-vinylphenyl)ethylamine, an analogue of this compound, have been used to influence the enantioselectivity of α-methylation of cyclohexanone (B45756) imines. researchgate.net This suggests that this compound could similarly be employed to control the formation of new stereocenters in alkylation reactions.

Asymmetric Conjugate Additions

Asymmetric conjugate addition is a powerful method for the stereoselective formation of carbon-carbon bonds. nih.gov Chiral auxiliaries can be attached to the nucleophile or the electrophile to control the facial selectivity of the addition. While specific examples detailing the use of this compound in this context are not prevalent in the search results, the broader class of chiral amines is known to be effective. The success of other primary amines in organocatalyzed conjugate additions of ketones to maleimides suggests the potential for this compound to be used in similar transformations to produce enantioenriched succinimides. mdpi.com

Diastereoselective Transformations

Diastereoselective transformations utilize a chiral auxiliary to introduce a new stereocenter, with the stereochemical outcome being influenced by the existing chirality of the auxiliary. nih.gov The use of chiral auxiliaries allows for the control of stereochemistry in a predictable manner. nih.gov For example, axially chiral binaphthoic acid has been used as a resolving agent for the stereoselective crystallization of 1-(4-chlorophenyl)ethylamine, demonstrating the principle of diastereomeric interaction. researchgate.net This interaction is fundamental to how chiral auxiliaries direct the stereochemical course of a reaction. The formation of diastereomeric salts or intermediates allows for the separation of enantiomers or the selective formation of one diastereomer in a reaction.

Research into Medicinal Chemistry and Biological Activity of 1 4 Chlorophenyl Ethanamine Scaffolds

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The design of novel psychoactive compounds often utilizes the phenethylamine backbone due to its inherent ability to interact with monoamine transporters. The 1-(4-chlorophenyl)ethanamine scaffold is a variation of this structure, and its derivatives have been investigated to understand how structural modifications impact biological activity. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to identify the key molecular features responsible for a compound's pharmacological profile.

The para-chloro substitution on the phenyl ring is a particularly important modification. Studies on related substituted amphetamines have demonstrated that para-halogenation can significantly alter the selectivity of these compounds for the different monoamine transporters. Specifically, para-chloro substitution tends to increase the potency of compounds at the serotonin transporter (SERT) relative to the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov This shift in selectivity is a key consideration in the design of derivatives with specific pharmacological aims.

| Compound | Substitution | Effect on SERT Potency |

| Amphetamine | Unsubstituted | Lower |

| para-Chloroamphetamine | para-Chloro | Higher |

This table illustrates the general effect of para-chloro substitution on SERT potency based on findings from related substituted amphetamines.

The development of compounds with specific pharmacological profiles requires a detailed understanding of how structural changes affect interactions with molecular targets. For the this compound scaffold, modifications are strategically made to tailor the compound's activity towards either dopaminergic or serotonergic systems, or to achieve a desired balance between the two.

For example, increasing the length of the N-alkyl chain on the amine group has been shown in related phenethylamines to augment potency at SERT. nih.gov Therefore, synthesizing a series of N-alkylated derivatives of this compound could yield compounds with a more pronounced serotonergic profile. Conversely, other modifications might be explored to enhance dopaminergic activity, although the para-chloro substitution generally disfavors high potency at DAT compared to SERT. nih.gov The goal of these modifications is to fine-tune the molecule's properties to achieve a desired therapeutic effect, such as that of a selective serotonin releasing agent or a dual dopamine/serotonin modulator.

Investigation of Molecular Targets and Mechanisms of Action

The biological activity of this compound derivatives is primarily mediated by their interaction with molecular targets within the central nervous system, particularly those involved in neurotransmission. The focus of investigation has been on the dopaminergic and serotonergic systems, which play crucial roles in mood, cognition, and behavior.

The primary mechanism of action for many phenethylamine derivatives is their ability to act as substrates for monoamine transporters. This leads to the release of neurotransmitters from presynaptic terminals and inhibition of their reuptake, thereby increasing their concentration in the synaptic cleft.

Derivatives of the this compound scaffold are expected to interact with the dopamine transporter (DAT). However, the presence of the para-chloro substituent generally leads to a lower potency for DAT compared to unsubstituted or other ring-substituted analogs. nih.gov While these compounds can still induce dopamine release, their primary activity is often shifted towards the serotonergic system. Research on the closely related compound para-chloroamphetamine (PCA) indicates that it is a potent dopamine releasing agent, though its effects on the serotonin system are more pronounced. wikipedia.org

The this compound scaffold is of significant interest for its potential to modulate the serotonergic system. As previously mentioned, the para-chloro substitution enhances potency at the serotonin transporter (SERT). nih.gov Compounds based on this scaffold are potent inhibitors of serotonin reuptake and are also substrates for SERT, leading to robust serotonin release. sigmaaldrich.com The closely related compound, para-chloroamphetamine (PCA), is a well-characterized serotonin-norepinephrine-dopamine releasing agent (SNDRA) with potent activity at SERT. wikipedia.org In vitro studies have demonstrated that PCA is a potent inducer of serotonin release. wikipedia.org

| Compound Analog | Target | Activity |

| para-Chloroamphetamine (PCA) | DAT | Releasing Agent |

| para-Chloroamphetamine (PCA) | SERT | Potent Releasing Agent |

This table summarizes the known activity of the closely related analog, para-chloroamphetamine, at dopamine and serotonin transporters.

Interaction with Neurotransmitter Systems

Norepinephrine System Modulation

| Compound Analogue | Norepinephrine Transporter (NET) Ki (nM) |

|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | >10,000 |

This table presents data for a structurally related compound to illustrate the type of research conducted in this area, as direct data for this compound is not available.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, including norepinephrine, serotonin, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. While specific IC50 values for this compound against MAO-A and MAO-B are not widely reported, studies on related phenethylamine derivatives have established a clear structure-activity relationship for MAO inhibition. For instance, substitutions on the phenyl ring and the ethylamine (B1201723) side chain significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B. Research on dimethoxy-halogenated chalcone derivatives has shown that a 4-chlorophenyl group can contribute to potent MAO-B inhibition. nih.gov

| Compound Analogue | MAO-B IC50 (µM) | Reference |

|---|---|---|

| (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | 0.067 | nih.gov |

This table showcases the MAO-B inhibitory activity of a compound containing the 4-chlorophenyl moiety, highlighting the potential of this structural feature in designing MAO inhibitors.

Receptor Binding Affinity Analysis

| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | High Affinity (Specific value not provided) |

| 1-(3-chlorophenyl)piperazine derivatives | 5-HT1A Receptor | High Affinity (Specific value not provided) |

This table provides examples of receptor binding affinities for compounds containing a chlorophenylpiperazine moiety, which shares structural similarities with the this compound scaffold.

Development of Pharmaceutical Intermediates and Drug Candidates

The this compound core structure is a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility as a precursor and scaffold has been demonstrated in the development of anticonvulsant, antidepressant, and anti-inflammatory agents.

Building Blocks for Antidepressant Compounds

The structural features of this compound are relevant to the design of antidepressant drugs, particularly those that modulate monoamine neurotransmitter systems. Research has focused on synthesizing diarylpyrrole methylamines that incorporate the 1-(4-chlorophenyl) group. One such derivative, (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), has demonstrated significant serotonin uptake inhibition, comparable to the established antidepressant sertraline. nih.gov This highlights the importance of the this compound scaffold as a foundational element for developing new antidepressant candidates with specific transporter inhibitory profiles.

| Compound | Mechanism of Action | In Vitro Activity | Reference |

|---|---|---|---|

| (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) | Serotonin Reuptake Transporter (SERT) Inhibition | Serotonin uptake inhibition absorbance of 0.22 (comparable to sertraline) | nih.gov |

Scaffolds for Anti-Inflammatory Agents

The this compound scaffold has also been explored in the development of anti-inflammatory agents. The synthesis of novel 2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide derivatives has been reported, with these compounds being investigated for their potential anti-inflammatory and analgesic properties. researchgate.net The synthetic pathway for these molecules utilizes this compound as a key starting material. Additionally, pyrazole derivatives containing a 3-chlorophenyl group have been synthesized and evaluated for their anti-inflammatory activity, suggesting that the chlorophenyl moiety is a valuable component in the design of new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Role in Herbicide Synthesis (Focus on Chemical Methodology)

The chemical scaffold of this compound is a critical structural component in the synthesis of certain classes of herbicides. Its incorporation into more complex molecules is a key strategy in the development of active compounds for weed management. The primary role of this amine in herbicide synthesis is as a chiral building block, where its specific stereochemistry can influence the biological activity of the final product. Methodologies for its inclusion in herbicidal compounds primarily revolve around the formation of amide and heterocyclic derivatives.

One of the notable applications of this compound is in the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. This class of compounds has been investigated for various biological activities, including herbicidal effects. The general synthetic approach involves the reaction of this compound with a substituted phenoxyacetyl chloride. This reaction, a nucleophilic acyl substitution, forms an amide linkage, connecting the 1-(4-chlorophenyl)ethyl moiety to the phenoxyacetamide core. The variability in the substituents on the phenoxy ring allows for the generation of a library of compounds with potentially different herbicidal activities and selectivities.

The synthesis of these acetamide (B32628) derivatives can be achieved through various established chemical methods. A common approach is the Schotten-Baumann reaction, where the amine is treated with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. Alternatively, coupling reagents can be employed to facilitate the amide bond formation between the amine and a carboxylic acid precursor.

Another significant area of herbicide synthesis where the this compound scaffold is utilized is in the creation of triazolopyrimidine derivatives. Triazolopyrimidines are a well-established class of herbicides known for their potent activity. The synthesis of these complex heterocyclic systems often involves a multi-step sequence where the chiral amine is introduced to form a key intermediate. For instance, the amine can be reacted with a suitably functionalized pyrimidine ring system, followed by cyclization reactions to form the fused triazole ring. The precise reaction conditions and intermediates depend on the desired substitution pattern on the final triazolopyrimidine core.

Computational and Theoretical Investigations of 1 4 Chlorophenyl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energy. These methods are fundamental in predicting molecular structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. materialsciencejournal.org Studies on related aromatic compounds often utilize the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-311G(d,p) to achieve reliable predictions of molecular geometries and electronic properties. materialsciencejournal.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. For 1-(4-Chlorophenyl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the nitrogen atom of the amine group, while the LUMO is anticipated to be distributed over the antibonding orbitals of the aromatic ring. A theoretical analysis would quantify these energy levels, providing a measure of the molecule's susceptibility to electrophilic and nucleophilic attack.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | Data not available in literature | Represents electron-donating ability (related to ionization potential) |

| ELUMO | Data not available in literature | Represents electron-accepting ability (related to electron affinity) |

| Energy Gap (ΔE) | Data not available in literature | Indicates chemical reactivity and stability |

| Reactivity Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available in literature | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available in literature | Indicates resistance to charge transfer |

| Electrophilicity Index (ω) | μ2 / (2η) where μ ≈ (EHOMO + ELUMO)/2 | Data not available in literature | Quantifies the propensity to act as an electrophile |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. acadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | π(C-C)ring | Data not available in literature |

| n(Cl) | σ(C-C)ring | Data not available in literature |

Density Functional Theory (DFT) Studies

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular dynamics (MD) simulations and conformational analyses are computational techniques used to explore the flexibility of a molecule and identify its most stable three-dimensional arrangements (conformers). nih.gov

This compound possesses rotational freedom around the single bond connecting the chiral carbon of the ethylamine (B1201723) group to the chlorophenyl ring. This rotation gives rise to different conformers, each with a distinct spatial arrangement and associated potential energy.

A conformational analysis, often performed by systematically rotating the dihedral angle of this bond and calculating the energy at each step (a process known as a potential energy surface scan), can identify the energy minima. researchgate.net These minima correspond to the most stable conformers. The results typically reveal one or more low-energy structures that are most likely to be populated at room temperature. Identifying the preferred conformation is essential, as the molecule's biological and chemical activity is directly related to its shape.

| Conformer | Dihedral Angle (Cring-Cring-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | Data not available in literature | 0.00 | Data not available in literature |

| Local Minimum | Data not available in literature | Data not available in literature | Data not available in literature |

Simulation of Molecular Behavior

Molecular dynamics (MD) simulations serve as a "computational microscope" to provide detailed, atomistic insights into the dynamic behavior of molecules over time. frontiersin.org While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available literature, the methodology is broadly applicable to understand its behavior in various environments.

An MD simulation for this compound would typically begin by defining a force field, which is a set of parameters and equations that describe the potential energy of the system's particles. frontiersin.org This includes terms for bond stretching, angle bending, and torsional (dihedral) angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. frontiersin.org The molecule would be placed in a simulation box, often solvated with explicit solvent molecules (e.g., water, methanol) to mimic condensed-phase conditions.

By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory, position, and velocity of each atom over a specific period, typically from nanoseconds to microseconds. frontiersin.org Analysis of these trajectories can reveal:

Conformational Dynamics: The molecule is not static; it can rotate around its single bonds. MD simulations can map the accessible conformations of the ethylamine side chain relative to the chlorophenyl ring and determine the most stable or populated conformational states. nih.gov

Solvation Structure: The simulation can show how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between the amine group (-NH2) and protic solvents.

Transport Properties: Properties such as the diffusion coefficient of the molecule within a solvent can be calculated, providing insight into its mobility.

Such simulations are computationally intensive and rely on the accuracy of the chosen force field. They provide a bridge between the static picture from quantum chemical calculations and the macroscopic behavior of the chemical system. frontiersin.orgnih.gov

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Density Functional Theory (DFT) is a common and effective method for these predictions. mdpi.commdpi.com

Theoretical vibrational spectra (FT-IR and Raman) for this compound can be simulated using quantum chemical calculations, typically with DFT methods like B3LYP combined with a basis set such as 6-311++G(d,p). semanticscholar.orgscispace.com The process involves first optimizing the molecule's geometry to find its lowest energy structure. Following optimization, frequency calculations are performed, which yield the harmonic vibrational frequencies and their corresponding intensities. mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. materialsciencejournal.org The predicted spectra can then be used to assign the vibrational modes observed in experimental FT-IR and Raman spectra.

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound. (Note: These are representative values based on DFT calculations of similar aromatic amines and chloroarenes. Actual values would result from a specific calculation.)

| Predicted Wavenumber (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

| ~3450 | Medium | N-H Asymmetric Stretch |

| ~3360 | Medium | N-H Symmetric Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Strong | Aliphatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1590 | Strong | N-H Scissoring (Bending) |

| ~1490 | Strong | Aromatic C=C Stretch |

| ~1090 | Strong | C-N Stretch |

| ~1015 | Strong | Aromatic Ring Breathing |

| ~750 | Strong | C-Cl Stretch |

Theoretical NMR chemical shifts (¹H and ¹³C) are valuable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei in a molecule. mdpi.comsemanticscholar.orgscispace.com

The absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, usually Tetramethylsilane (TMS), using the formula: δ_sample = σ_TMS - σ_sample. scm.com Calculations are often performed in a simulated solvent environment to better match experimental conditions. mdpi.com While DFT calculations provide reasonably accurate predictions, newer machine learning models trained on large experimental datasets are emerging as even more precise methods. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. (Note: These values are illustrative, based on typical DFT prediction accuracy and experimental data from analogous structures.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH-NH₂ | ~4.1 | ~55 |

| CH₃ | ~1.4 | ~25 |

| NH₂ | ~1.6 (broad) | - |

| Aromatic CH (ortho to C-Cl) | ~7.3 | ~129 |

| Aromatic CH (ortho to C-Et) | ~7.2 | ~128 |

| Aromatic C-Cl | - | ~132 |

| Aromatic C-Et | - | ~143 |

The electronic absorption spectrum of a molecule, which is measured by UV-Visible spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states.

The calculation provides the excitation energy (which corresponds to the absorption wavelength, λ_max) and the oscillator strength (which relates to the intensity of the absorption band). mdpi.com For this compound, the primary absorptions in the UV region are expected to be π→π* transitions associated with the chlorophenyl ring. The presence of the amino and chloro substituents can cause a shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Predicted UV-Visible Absorption for this compound in a Nonpolar Solvent. (Note: Representative data based on TD-DFT calculations of similar compounds.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Transition Type |

| ~220 | High | π→π |

| ~270 | Medium-Low | π→π |

Analysis of Chemical Reactivity and Electrophilic/Nucleophilic Sites

Computational methods can map out the electronic landscape of a molecule to predict its reactivity.

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule, providing crucial information about its chemical reactivity. materialsciencejournal.org The MEP is calculated using DFT and plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are prone to attack by electrophiles.

Blue: Regions of most positive potential, indicating electron-deficient areas. These sites are susceptible to attack by nucleophiles.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would reveal specific reactive sites. The region around the nitrogen atom of the amine group is expected to be strongly negative (red) due to the lone pair of electrons, identifying it as a primary site for electrophilic attack (e.g., protonation). The chlorine atom would also exhibit a negative potential. Conversely, the hydrogen atoms of the amine group would be strongly positive (blue), making them the most likely sites for nucleophilic interaction and hydrogen bonding. materialsciencejournal.orgresearchgate.net The aromatic ring would show a moderately negative potential above and below the plane of the ring. Such maps are invaluable for predicting how the molecule will interact with other reagents, receptors, or catalysts. researchgate.net

Absence of Published Data on the Fukui Function Analysis of this compound

A comprehensive review of available scientific literature reveals a lack of specific computational studies focusing on the Fukui function analysis of the chemical compound this compound. Despite the importance of theoretical and computational chemistry in predicting the reactivity of molecules, dedicated research on the local reactivity descriptors of this particular compound, such as those derived from Fukui functions, does not appear to be publicly available.

Fukui function analysis is a powerful tool in computational chemistry, rooted in density functional theory (DFT), that helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. This is achieved by analyzing the change in electron density at different points in the molecule as an electron is notionally added or removed. The analysis yields values known as Fukui functions (ƒk+, ƒk-, and ƒk0), which quantify the reactivity of individual atomic sites.

While computational studies have been conducted on various derivatives and analogous structures containing the chlorophenyl moiety, specific data tables and detailed research findings pertaining to the Fukui function analysis of this compound are not present in the surveyed literature. Such an analysis would typically involve:

Calculation of Condensed Fukui Functions: Determining the values of ƒk+, ƒk-, and ƒk0 for each atom in the this compound molecule. This would indicate the susceptibility of each atomic site to different types of chemical reactions.

Identification of Reactive Sites: Using the calculated Fukui indices to pinpoint the most likely centers for electrophilic attack (where ƒk- is highest), nucleophilic attack (where ƒk+ is highest), and radical attack (where ƒk0 is highest).

Interpretation of Findings: Elucidating how the electronic structure of the molecule, including the influence of the chlorine atom and the ethylamine group on the phenyl ring, governs its chemical reactivity.

The absence of such a study means that a detailed, data-driven discussion on the Fukui function analysis of this compound cannot be provided at this time. The generation of scientifically accurate data tables and in-depth research findings would necessitate a novel computational chemistry study to be performed on this molecule.

Advanced Analytical Applications and Material Science Contributions

Utilization as a Standard in Chromatographic Techniques

1-(4-Chlorophenyl)ethanamine serves as a crucial reference standard in various chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). In this capacity, it is used to aid in the identification and quantification of related substances within complex mixtures. The development of robust analytical methods for separating chiral amines is a significant area of research, as the biological and pharmacological activity of such compounds is often enantiomer-specific.

The separation of chiral primary amines like this compound can be challenging due to their tendency to interact with residual silanol groups on standard silica-based stationary phases. Method development often involves screening various chiral stationary phases (CSPs), such as those based on derivatized polysaccharides or cyclofructans, under different mobile phase conditions. Additives are critical to achieving successful separation; basic additives like triethylamine (TEA) or butylamine are often required not only to improve peak shape by masking silanol interactions but also to facilitate the elution of basic amines from the column. nih.gov

A typical HPLC method for a related chiral compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, utilized a Chirex chiral column with a mobile phase of hexane, ethanol, and tetrahydrofuran, along with trifluoroacetic acid and triethylamine as additives, demonstrating the complexity involved in optimizing such separations. nih.gov The availability of this compound as a standard is essential for validating these methods and ensuring their accuracy and reproducibility.

Table 1: Representative Parameters in Chiral HPLC Method Development for Primary Amines

| Parameter | Description | Common Selections/Conditions |

| Chiral Stationary Phase (CSP) | The column packing material responsible for enantiomeric recognition. | Polysaccharide-based (e.g., ChiralPak® series), Cyclofructan-based (e.g., Larihc® series) |

| Mobile Phase Mode | The solvent system used to carry the analyte through the column. | Normal Phase (NP), Polar Organic (PO), Reversed Phase (RP) |

| Solvents | The primary components of the mobile phase. | NP: Heptane/Ethanol/Isopropanol (B130326); PO: Acetonitrile (B52724)/Methanol |

| Basic Additive | Used to improve peak shape and prevent strong interaction with the stationary phase. | Triethylamine (TEA), Butylamine (BA), Diethylamine (DEA) |

| Acidic Additive | Sometimes used to improve interaction with the CSP. | Trifluoroacetic Acid (TFA) |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min |

| Detection | The method used to visualize the separated compounds. | UV-Vis Spectroscopy (e.g., at 220 nm or 254 nm) |

This table presents generalized conditions and common choices in the development of chromatographic methods for chiral primary amines.

Role in the Development of Chiral Derivatizing Agents (CDAs)

The primary value of this compound in synthetic and analytical chemistry lies in its application as a chiral precursor or auxiliary. nih.gov Its enantiomerically pure forms are used to create Chiral Derivatizing Agents (CDAs), which are instrumental in determining the enantiomeric purity of other chemical compounds.

The fundamental principle of a CDA is to react it with a racemic mixture of another compound (an analyte) to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be readily separated and quantified using non-chiral analytical techniques like standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.

For example, a chiral amine like this compound can be used as a chiral auxiliary to synthesize CDAs for NMR analysis. In one established methodology, a chiral amine is reacted with a phosphorus-based reagent to create a chiral phosphorus derivatizing agent (CPDA). This CPDA can then be used to determine the enantiomeric excess of chiral alcohols or other amines. The resulting diastereomeric products exhibit distinct signals in the ³¹P NMR spectrum, allowing for direct quantification of each enantiomer in the original sample. This approach highlights the role of this compound as a foundational building block for creating highly specialized analytical tools.

Table 2: Principle of Chiral Derivatization for Enantiomeric Purity Analysis

| Step | Process | Description | Result |

| 1 | Analyte | A racemic or enantiomerically enriched mixture of a target compound (e.g., a chiral alcohol). | Mixture of (R)-Analyte and (S)-Analyte. |

| 2 | Derivatization | The analyte mixture is reacted with a single enantiomer of a Chiral Derivatizing Agent, such as one derived from (R)-1-(4-Chlorophenyl)ethanamine. | Formation of two new compounds: [(R)-Analyte + (R)-CDA] and [(S)-Analyte + (R)-CDA]. |

| 3 | Analysis | The resulting mixture is analyzed using a standard, non-chiral technique (e.g., HPLC, NMR). | The two products are diastereomers and exhibit different properties, allowing them to be separated and quantified. |

| 4 | Quantification | The ratio of the two diastereomers is measured. | This ratio directly corresponds to the original enantiomeric ratio of the (R)- and (S)-Analyte. |

Exploration in Sensor Technology and Organic Electronics

This compound also serves as a building block in the synthesis of novel organic materials with specific electronic and optical properties, finding potential applications in sensor technology and organic electronics. researchgate.neticp.ac.ru In this context, the entire molecule is incorporated into a larger, more complex structure designed to perform a specific function.

While direct applications in finished devices are still an area of research, the use of its structural motifs is evident in the development of advanced materials. For instance, the (4-chlorophenyl) group is a component in more complex molecules investigated for their photophysical properties. One such example is (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), a chalcone derivative synthesized from a related precursor, 4-chloroacetophenone. This compound has been studied as a laser dye, exhibiting properties like dual amplified spontaneous emission (ASE), which are relevant to the development of optoelectronic devices and sensors.